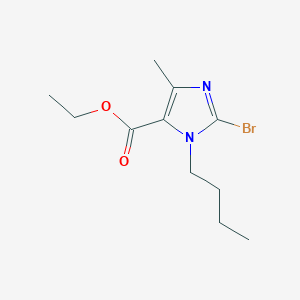
3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Etilsulfonil)-2-(4-nitrofenil)-1H-pirrol es un compuesto químico que pertenece a la clase de los pirroles, que son heterociclos aromáticos de cinco miembros que contienen un átomo de nitrógeno. Este compuesto se caracteriza por la presencia de un grupo etilsulfonil en la tercera posición y un grupo 4-nitrofenil en la segunda posición del anillo de pirrol. Las características estructurales únicas de este compuesto lo convierten en un tema interesante para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Etilsulfonil)-2-(4-nitrofenil)-1H-pirrol generalmente implica la reacción de 2-(4-nitrofenil)-1H-pirrol con cloruro de etilsulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfonilo. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas hasta que la reacción esté completa. El producto se purifica luego por cromatografía en columna para obtener el compuesto deseado con alta pureza .
Métodos de producción industrial
La producción industrial de 3-(Etilsulfonil)-2-(4-nitrofenil)-1H-pirrol puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Etilsulfonil)-2-(4-nitrofenil)-1H-pirrol sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de sulfona.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo etilsulfonil se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno con paladio sobre carbono o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de amino.
Sustitución: Diversos derivados de pirrol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(Etilsulfonil)-2-(4-nitrofenil)-1H-pirrol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(Etilsulfonil)-2-(4-nitrofenil)-1H-pirrol implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. La presencia del grupo nitro y el grupo etilsulfonil puede influir en la reactividad del compuesto y su interacción con las moléculas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(Metilsulfonil)-2-(4-nitrofenil)-1H-pirrol
- 3-(Etilsulfonil)-2-(4-aminofenil)-1H-pirrol
- 3-(Etilsulfonil)-2-(4-metoxifenil)-1H-pirrol
Singularidad
3-(Etilsulfonil)-2-(4-nitrofenil)-1H-pirrol es único debido a la combinación de los grupos etilsulfonil y nitrofenil, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación y lo distingue de otros compuestos similares .
Propiedades
Fórmula molecular |
C12H12N2O4S |
|---|---|
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
3-ethylsulfonyl-2-(4-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H12N2O4S/c1-2-19(17,18)11-7-8-13-12(11)9-3-5-10(6-4-9)14(15)16/h3-8,13H,2H2,1H3 |
Clave InChI |
MIQUPOXVBGMWLH-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)




